6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that features a tert-butoxy group attached to a dihydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of the tert-butoxy group into the naphthalenone structure. One common method is the reaction of 3,4-dihydronaphthalen-1(2H)-one with tert-butyl alcohol in the presence of an acid catalyst. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and stability, making it a useful building block in organic synthesis. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can be exploited in different applications .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: These compounds share the tert-butoxy group and are used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and share similar protective group chemistry
Uniqueness
6-(tert-butoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structure, which combines the tert-butoxy group with a dihydronaphthalenone core. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)16-11-7-8-12-10(9-11)5-4-6-13(12)15/h7-9H,4-6H2,1-3H3 |
InChI Key |
ZFGPWYRQEMKUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C(=O)CCC2 |
Origin of Product |
United States |
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